molecular formula C13H16O2 B2644917 (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid CAS No. 2248214-29-9

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid

Cat. No.: B2644917
CAS No.: 2248214-29-9
M. Wt: 204.269
InChI Key: HBIFKRHNGVRWFH-FTNKSUMCSA-N
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Description

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid is an organic compound with a unique structure that includes a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid typically involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene, followed by a series of reactions to introduce the propanoic acid group. Common reagents used in these reactions include hydrogen gas, catalysts such as nickel or palladium, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthoquinones, while reduction reactions can yield different tetrahydronaphthalene derivatives .

Scientific Research Applications

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid is unique due to its specific combination of the tetrahydronaphthalene moiety and the propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(13(14)15)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,14,15)/t9-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIFKRHNGVRWFH-FTNKSUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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